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Compound of Interest

Compound Name: Indium

Cat. No.: B141171

Technical Support Center: Heteroepitaxial
Growth on InP Substrates

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers, scientists, and drug development professionals working on
the heteroepitaxial growth of lattice-mismatched materials on Indium Phosphide (InP)
substrates.

Troubleshooting Guide

This section addresses common problems encountered during heteroepitaxial growth on InP,
offering potential causes and solutions in a question-and-answer format.

Q1: My grown layer exhibits a cross-hatch pattern on the surface. What is the cause and how
can | mitigate it?

A: A cross-hatch pattern is a surface morphology characterized by perpendicular ridges, and it
is typically indicative of strain relaxation through the formation of misfit dislocations at the
interface between the substrate and the epitaxial layer.

o Cause: The lattice mismatch between the epilayer and the InP substrate leads to the
nucleation and glide of dislocations once the layer thickness exceeds the critical thickness.
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[1][2] This dislocation network creates a strain field that manifests as the cross-hatch
morphology on the surface.

e Solutions:

o Buffer Layers: Introduce a graded buffer layer where the lattice constant is gradually
changed from that of the InP substrate to that of the desired epilayer. This distributes the
misfit strain over a thicker region, reducing the density of threading dislocations that can
propagate to the surface.[3]

o Strained-Layer Superlattices (SLSs): The insertion of SLSs can help to bend and
annihilate threading dislocations, preventing them from reaching the film surface.[4][5] The
alternating strain fields in the superlattice layers can effectively filter dislocations.

o Growth Temperature Optimization: The growth temperature affects adatom mobility and
the mechanism of strain relaxation. Optimizing the temperature can lead to a more
favorable dislocation glide and a smoother surface morphology.

Q2: I am observing a high density of threading dislocations in my epilayer. How can | reduce it?

A: High threading dislocation density (TDD) is a common issue in lattice-mismatched
heteroepitaxy and can significantly degrade device performance.[6]

o Causes:
o Large lattice mismatch between the epilayer and the InP substrate.[7]
o Coalescence of three-dimensional (3D) islands during the initial stages of growth.[6]
o Contamination at the substrate-epilayer interface.

e Solutions:

o Graded Buffer Layers: Employing a compositionally graded buffer layer is a highly
effective method to accommodate the lattice mismatch gradually and reduce the TDD.[3]

o Dislocation Filter Layers (DFLs): Inserting strained interlayers, such as InAsP or
InGaAs/GaAs superlattices, can block the propagation of threading dislocations.[8][9]
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o Thermal Cycling/Annealing: Post-growth or in-situ thermal annealing can enhance
dislocation glide and annihilation, thereby reducing the TDD.[3]

o Two-Step Growth Method: This involves depositing a thin nucleation layer at a low
temperature followed by a thicker layer at a higher temperature. This can promote 2D
growth and reduce the initial defect density.[6]

Q3: The surface of my grown film has a high density of pits. What are the likely causes and
solutions?

A: Surface pits are depressions on the epitaxial layer that can be caused by various factors
during growth.

e Causes:

o Substrate Preparation: Inadequate cleaning or oxide desorption from the InP substrate can
lead to the formation of defects that propagate as pits.

o Growth Conditions: Non-optimal growth temperature or V/lll ratio can result in poor
surface morphology. For instance, in the MBE growth of InAlAs on InP, the substrate
annealing temperature and alloy composition deviation can control the density of pits.[10]

o Threading Dislocations: Pits can form at the termination points of threading dislocations on
the surface.[10]

e Solutions:

o Substrate Deoxidation: Ensure complete removal of the native oxide from the InP
substrate by heating under a phosphorus or arsenic overpressure prior to growth.

o Optimize Growth Parameters: Systematically vary the growth temperature and V/IlI ratio to
find the optimal conditions for smooth, 2D growth.[11][12]

o Reduce Dislocation Density: Implement the strategies mentioned in Q2 to minimize the
threading dislocation density, which in turn can reduce the density of surface pits.

Frequently Asked Questions (FAQSs)
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Q1: What is "critical thickness" and why is it important in heteroepitaxy?

A: The critical thickness is the maximum thickness an epitaxial layer can be grown
pseudomorphically (i.e., strained to match the substrate's lattice) without the formation of misfit
dislocations.[2][13]

e Importance:

o If the layer thickness is below the critical thickness, the lattice mismatch is accommodated
by elastic strain, and the layer is free of misfit dislocations.[2]

o Once the thickness exceeds the critical value, the strain energy becomes large enough to
make the nucleation of misfit dislocations energetically favorable, which relaxes the strain
but introduces defects.[1][13]

o Understanding the critical thickness is crucial for designing strained-layer devices like
guantum wells and for developing buffer layer strategies to manage dislocations in thicker,
relaxed layers.

Q2: How does the V/III ratio affect the quality of heteroepitaxial layers on InP?

A: The V/III ratio, which is the ratio of the molar flow rate of the group V precursor (e.g., PHs or
AsHs) to the group Il precursor (e.g., TMIn or TMGa), is a critical parameter in
MOCVD/MOVPE growth.

e Impact on Crystal Quality and Morphology:

o An optimal V/III ratio is necessary to maintain a stable surface reconstruction and promote
2D layer-by-layer growth.

o Alow V/llI ratio can lead to the formation of metallic droplets (e.g., Indium) on the surface,
resulting in poor morphology.

o An excessively high V/III ratio can sometimes lead to an increase in point defects or
changes in surface stoichiometry.
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o The optimal V/IlI ratio is material- and temperature-dependent. For instance, in the growth
of AlGalnP, the V/III ratio affects the growth rate, lattice mismatch, and optical properties.
[14]

Q3: What are the primary characterization techniques to assess lattice mismatch and crystal
quality?

A: Several techniques are essential for characterizing heteroepitaxial films:

» High-Resolution X-ray Diffraction (HR-XRD): This is the primary non-destructive technique
used to precisely measure the lattice parameters of the epilayer and the substrate. From the
angular separation between the substrate and epilayer diffraction peaks, the lattice mismatch
can be accurately determined.

» Photoluminescence (PL) Spectroscopy: PL is a sensitive technique for evaluating the optical
guality of the grown material. High defect densities often act as non-radiative recombination
centers, which reduces the PL intensity. The peak position also gives information about the
bandgap and composition.

e Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology of the
grown layer, providing quantitative information on roughness and features like the cross-
hatch pattern, surface pits, and 3D islands.[12]

o Transmission Electron Microscopy (TEM): TEM provides direct imaging of the crystal
structure and defects. Cross-sectional TEM is particularly useful for observing the interface,
misfit dislocations, and threading dislocations.[3]

o Etch Pit Density (EPD): This is a destructive technique where the sample is chemically
etched to reveal dislocations as pits on the surface. The density of these pits, counted under
a microscope, gives an estimate of the threading dislocation density.[15][16]

Data Presentation

Table 1: Threading Dislocation Density (TDD) for Different Buffer Layer Strategies on InP/Si
and InP/GaAs Virtual Substrates
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Buffer Strategy TDD (cm™—2) Reference
Two-step InP growth on GaAs 1.5x10° [3]
Two-step InP on InGaAs
_ 2.3x 108 [3]
linearly graded buffer on GaAs
InP/InGaAs graded buffer/post-

1.5 x 107 [3]

annealing on GaAs

INP/SSPSs/GaAs/SSPSs/GaP/
Si

Significantly reduced

[4]115]

InP with InAsP Dislocation

Filter Layers on Si

3.7 x 107

[9]

Table 2: Influence of Growth Parameters on InAlAs grown on InP by MBE

Growth Parameter Observation Reference

Substrate Annealing Pit formation occurs at TA > (10]

Temperature 505 °C.
Optimal Tg around 480 °C for

Growth Temperature (TQ) smooth surface. 3D growth at [12]
460 °C.

) Increasing V/IlI ratio can

V/III Ratio _ _ [17]

reduce hillock density.
N Deviation from lattice-match
Alloy Composition [10]

can influence pit density.

Experimental Protocols

Protocol 1: High-Resolution X-ray Diffraction (HR-XRD) for Lattice Mismatch Determination

e Sample Preparation:

o Cleave a small piece of the wafer (~1x1 cm).
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o Mount the sample on the XRD sample holder, ensuring the surface is flat and aligned with
the instrument's reference plane.

e Instrument Setup:
o Use a high-resolution diffractometer with a monochromatic X-ray source (e.g., Cu Kal).
o Align the instrument according to the manufacturer's instructions.

e Measurement:

o Perform a coupled w-26 scan around the symmetric (004) reflection for both the InP
substrate and the epilayer.

o The scan range should be wide enough to capture both peaks.

o Data Analysis:
o Identify the peaks corresponding to the InP substrate and the grown epilayer.
o Determine the precise angular position (20) of each peak.

o Calculate the perpendicular lattice parameter (a_L) of the epilayer using Bragg's Law: nA =
2d sin(0), where d = a_L/V(h2+k2+[2),

o The in-plane lattice mismatch (f) can be calculated using the peak separation and
considering the elastic properties of the materials.

Protocol 2: Etch Pit Density (EPD) Measurement
e Sample Preparation:
o Cleave a representative sample from the wafer.

o Clean the sample surface using appropriate solvents (e.g., acetone, isopropanol) to
remove any organic residues.

e Etching:
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o Prepare the appropriate defect-revealing etchant for the material system (e.g., HBr or HCI
for InP).[16]

o Immerse the sample in the etchant for a specific duration at a controlled temperature. The
etching time needs to be calibrated to produce distinct pits without over-etching the
surface.

o Rinse the sample thoroughly with deionized water and dry it with nitrogen.

o Microscopy:

o Observe the etched surface using a Nomarski (Differential Interference Contrast) optical
microscope or a scanning electron microscope (SEM).

o Capture images at multiple locations across the sample to ensure statistical relevance.
o Data Analysis:

o Count the number of etch pits within a defined area in each image. Image analysis
software can be used for automated counting.[18][19]

o Calculate the EPD by dividing the number of pits by the area.

o Average the EPD values from multiple locations to get a representative value for the wafer.

Visualizations
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Initial Characterization

Click to download full resolution via product page

Caption: Troubleshooting workflow for poor surface morphology.
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Caption: Logical relationships in buffer layer design for TDD reduction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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